molecular formula C28H22FN3O3S B304777 (6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No. B304777
M. Wt: 499.6 g/mol
InChI Key: NZLNOSZNFDNKRK-AJUVRHARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a chemical compound that belongs to the class of thiazolopyrimidines. It has been the subject of scientific research due to its potential therapeutic applications in a variety of diseases.

Mechanism of Action

The mechanism of action of (6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as the growth of fungal and bacterial strains. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on (6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and toxicity in vivo. In addition, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of (6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-fluorobenzaldehyde, 3-ethoxy-4-hydroxybenzaldehyde, and 2-aminothiazole in the presence of acetic acid and acetic anhydride. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been the subject of scientific research due to its potential therapeutic applications in various diseases. It has been studied for its anticancer, antifungal, and antibacterial activities. In addition, it has been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

Product Name

(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Molecular Formula

C28H22FN3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C28H22FN3O3S/c1-2-34-25-15-18(12-13-24(25)35-16-20-10-6-7-11-22(20)29)14-21-26(30)32-23(19-8-4-3-5-9-19)17-36-28(32)31-27(21)33/h3-15,17,30H,2,16H2,1H3/b21-14-,30-26?

InChI Key

NZLNOSZNFDNKRK-AJUVRHARSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=CC=C5F

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=CC=C5F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=CC=C5F

Origin of Product

United States

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